Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling JAK Inhibition

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone (CAS 1795192-40-3; molecular formula C₁₆H₂₅NO₃S; molecular weight 311.4 g/mol) is a synthetic small-molecule azetidine sulfonamide that combines a cyclohex-3-ene-carbonyl motif with a cyclohexylsulfonyl-substituted azetidine core. Physicochemical descriptors—including a computed XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 62.8 Ų, and zero hydrogen-bond donors—define a moderately lipophilic scaffold with constrained hydrogen-bonding capacity compared to commonly encountered azetidine analogs bearing polar or heteroaryl substituents.

Molecular Formula C16H25NO3S
Molecular Weight 311.44
CAS No. 1795192-40-3
Cat. No. B2389751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone
CAS1795192-40-3
Molecular FormulaC16H25NO3S
Molecular Weight311.44
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCC=CC3
InChIInChI=1S/C16H25NO3S/c18-16(13-7-3-1-4-8-13)17-11-15(12-17)21(19,20)14-9-5-2-6-10-14/h1,3,13-15H,2,4-12H2
InChIKeyCVQIUKKFWJQEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone (CAS 1795192-40-3): Chemical Identity & Procurement-Relevant Properties


Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone (CAS 1795192-40-3; molecular formula C₁₆H₂₅NO₃S; molecular weight 311.4 g/mol) is a synthetic small-molecule azetidine sulfonamide that combines a cyclohex-3-ene-carbonyl motif with a cyclohexylsulfonyl-substituted azetidine core [1]. Physicochemical descriptors—including a computed XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 62.8 Ų, and zero hydrogen-bond donors—define a moderately lipophilic scaffold with constrained hydrogen-bonding capacity compared to commonly encountered azetidine analogs bearing polar or heteroaryl substituents [1]. The compound is catalogued solely as a research reagent and has not been registered in any regulatory or pharmacopoeial framework.

Why In-Class Cyclohexyl-Azetidine Sulfonamides Cannot Be Interchanged with Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone


The cyclohexyl-azetidine sulfonamide chemotype encompasses a broad patent space spanning JAK, CCR2, GlyT1, and histamine H₃ receptor targets, with distinct substitution patterns dictating selectivity, potency, and pharmacokinetic profile across these disparate biological systems [1][2]. Even within a single target family such as JAK, the cyclohexyl azetidine core disclosed in patents (e.g., WO2013026025A1 assigned to Incyte Corporation) typically features heteroaryl extensions—such as pyrrolo[2,3-d]pyrimidine or pyrazolyl moieties—that are absent from the target compound [1]. Replacing the cyclohexylsulfonyl group with an isobutylsulfonyl, furylmethylsulfonyl, or phenylsulfonyl variant (as in commercially available analogs) alters the size, shape, and electronic character of the sulfonamide binding element, while substituting the cyclohex-3-ene-carbonyl N-acyl group with a simple sulfonyl or unsubstituted carbonyl modifies conformational flexibility and metabolic vulnerability [3]. These structural divergences create non-overlapping property spaces that preclude reliable cross-extrapolation of activity, selectivity, or ADMET data.

Quantitative Differentiation Evidence for Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) and Polar Surface Area Benchmarking Against Cyclohexyl-Azetidine JAK Inhibitor Chemical Space

The target compound possesses a computed XLogP3-AA of 2.2 and a TPSA of 62.8 Ų, placing it at the lower lipophilicity boundary of the cyclohexyl-azetidine JAK inhibitor space defined in WO2013026025A1, where exemplified compounds generally exhibit cLogP values ranging from approximately 2.5 to 4.5 and TPSA values between 70 and 120 Ų due to appended heteroaryl systems [1][2]. This lower lipophilicity and smaller polar surface area predict improved passive permeability and reduced phospholipidosis risk relative to the broader JAK inhibitor chemotype, though the absence of a hinge-binding heteroaryl motif precludes direct kinase inhibition and instead orients the compound toward alternative target profiles involving sulfonamide-mediated interactions [3]. No experimental IC₅₀, Kᵢ, or cellular activity data for the target compound have been reported in the peer-reviewed or patent literature as of this writing.

Medicinal Chemistry Physicochemical Profiling JAK Inhibition

Structural Differentiation from Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Sulfonamide Substituent Bulk and Lipophilicity

Replacement of the cyclohexylsulfonyl group in the target compound with an isobutylsulfonyl group—as in the commercially listed analog Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone—reduces the sulfonamide substituent from a cyclic C₆ aliphatic ring (cyclohexyl) to a branched C₄ alkyl chain (isobutyl), altering steric bulk, conformational flexibility, and lipophilicity [1]. This modification increases molecular flexibility (additional rotatable bonds in the isobutyl chain) while reducing molecular weight and van der Waals volume, which can differentially affect target binding pocket complementarity and metabolic stability [2]. No parallel biological assay data exist to quantify the functional impact of this substitution; the differentiation is structural and physicochemical in nature.

Structure–Activity Relationship Sulfonamide Chemistry Molecular Design

Absence of the Hinge-Binding Heteroaryl Motif Required for Kinase Inhibition: Differentiation from Patent-Exemplified JAK Inhibitors

All JAK-inhibitory cyclohexyl azetidine derivatives exemplified in WO2013026025A1 incorporate a hinge-binding heteroaryl system (e.g., pyrrolo[2,3-d]pyrimidine, pyrazolyl, or related purine mimetic) attached via a linker to the azetidine nitrogen [1]. The target compound lacks this essential pharmacophoric element, instead bearing a simple cyclohex-3-ene-carbonyl N-acyl group that is incapable of forming the bidentate hydrogen-bond interactions with the kinase hinge region required for JAK1/JAK2/JAK3 inhibition [2]. This structural absence renders the target compound mechanistically distinct from the Incyte JAK inhibitor series, and any biological activity must arise from target engagement mechanisms orthogonal to ATP-competitive kinase inhibition [3].

Kinase Inhibitor Design JAK Selectivity Pharmacophore Analysis

Sulfonamide Hydrogen-Bond Acceptor Configuration vs. 1-(Cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

In the analog 1-(cyclohex-3-ene-1-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine, the sulfonamide sulfur is linked to a furan-2-ylmethyl group, introducing an oxygen-containing heteroaryl capable of additional hydrogen-bond acceptor and π-stacking interactions [1]. The target compound replaces this with a fully saturated cyclohexylsulfonyl group, which eliminates heteroaryl-mediated interactions while preserving sulfone hydrogen-bond acceptor capacity. The computed hydrogen-bond acceptor count (HBA = 3) is identical for both compounds, but the spatial distribution and electronic character of the acceptor sites differ substantially [2]. No head-to-head binding, cellular, or ADME data exist for either compound.

Sulfonamide SAR Hydrogen-Bonding Capacity Target Engagement

Defensible Application Scenarios for Cyclohex-3-en-1-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone Based on Available Evidence


Hydrophobic Sulfonamide Pharmacophore Probe in Target-Agnostic Phenotypic Screening

With a computed XLogP3-AA of 2.2 and a TPSA of 62.8 Ų, the target compound occupies a distinct lipophilicity space that differentiates it from polar heteroaryl-containing azetidine sulfonamides [1]. Inclusion in a diversity-oriented phenotypic screening deck allows interrogation of hydrophobic binding pockets that are inaccessible to more polar, higher-TPSA azetidine analogs, while the cyclohexylsulfonyl group provides a conformationally constrained sulfonamide probe distinct from flexible alkylsulfonyl variants [2].

Negative Control Compound for JAK-Dependent Assays in Cyclohexyl-Azetidine Chemical Series

Structural pharmacophore analysis confirms that the target compound lacks the hinge-binding heteroaryl motif essential for JAK kinase inhibition, in contrast to patent-exemplified cyclohexyl azetidine JAK inhibitors which demonstrate IC₅₀ values ≤ 100 nM against JAK family kinases [1][2]. This makes the compound a mechanistically justified negative control for delineating JAK-dependent from JAK-independent cellular phenotypes observed with active cyclohexyl-azetidine JAK inhibitors, provided that equivalent cell permeability is independently verified [3].

Core Scaffold for Sulfonamide-Focused Structure–Activity Relationship (SAR) Expansion

The target compound provides a modular scaffold wherein the cyclohexylsulfonyl, azetidine, and cyclohex-3-ene-carbonyl domains can be independently varied to probe structure–activity relationships at non-kinase sulfonamide-binding targets [1]. The absence of a heteroaryl substituent simplifies synthetic diversification and reduces the molecular weight relative to heteroaryl-bearing analogs, positioning this compound as an entry point for parallel library synthesis aimed at targets such as carbonic anhydrase isoforms, sulfonamide-recognizing nuclear receptors, or bacterial sulfonamide-binding proteins [2].

Reference Compound for Physicochemical Benchmarking of Next-Generation Azetidine Sulfonamide Libraries

The computed physicochemical profile—XLogP3-AA = 2.2, TPSA = 62.8 Ų, HBA = 3, HBD = 0—serves as a defined reference point for comparing the property space of newly synthesized azetidine sulfonamide analogs [1]. Systematic variation of the N-acyl and sulfonamide substituents can be calibrated against this baseline to track changes in lipophilicity, polar surface area, and hydrogen-bonding capacity that correlate with permeability, solubility, and off-target promiscuity [2]. The compound's availability at the gram scale from multiple commercial vendors supports its use as a reproducible analytical standard in physicochemical assay development.

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